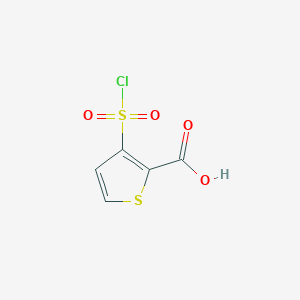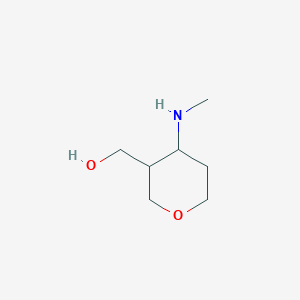
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methylamino group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with an aminomethyl group instead of a methylamino group.
(4-(Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure with a different substitution pattern.
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Contains a piperidine ring in addition to the tetrahydropyran ring.
Uniqueness
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylamino group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[4-(methylamino)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-7-2-3-10-5-6(7)4-9/h6-9H,2-5H2,1H3 |
Clé InChI |
IIQNADOHSBHUBR-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCOCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



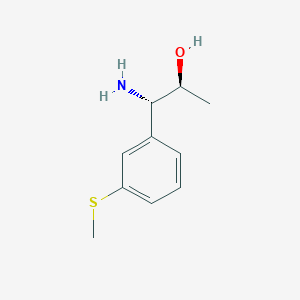
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

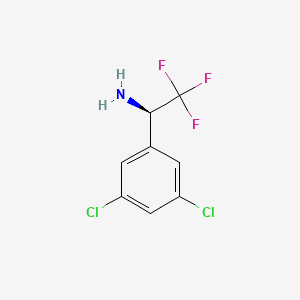
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)

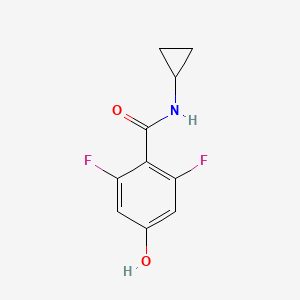
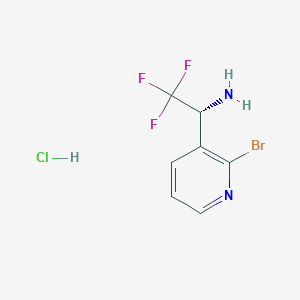
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
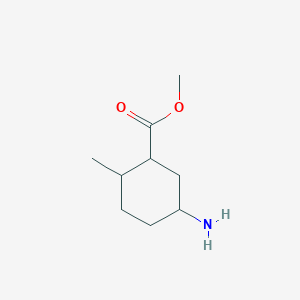
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
